

3-Bromophenol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 3-Bromophenol

Cat. No.: B021344

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the physical and chemical properties of **3-Bromophenol**, a key intermediate in various fields of chemical synthesis. The information is presented to support research and development activities, with a focus on data clarity and practical experimental guidance.

Core Physical and Chemical Properties

3-Bromophenol, also known as m-bromophenol, is a substituted aromatic compound. It presents as a solid or liquid with a low melting point, ranging in appearance from colorless to a pale yellow or brownish hue.^[1]^[2] It is characterized by a phenolic odor.^[2] This compound is stable under normal laboratory conditions but is sensitive to light.^[1]^[2]

Quantitative Data Summary

The key physical and chemical properties of **3-Bromophenol** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₅ BrO	[1][3]
Molecular Weight	173.01 g/mol	[1][3][4]
CAS Number	591-20-8	[1][2][5]
Melting Point	28-33 °C	[4][5][6]
Boiling Point	235-236.5 °C	[1][4][5]
Density	~1.63 g/cm ³	[1][5][7]
pKa	9.03 (at 25 °C)	[1][4]
LogP (Octanol/Water Partition Coefficient)	2.63	[4]
Flash Point	>110 °C (>230 °F)	[4][8]
Refractive Index	1.595-1.599	[1][8]

Solubility Profile

3-Bromophenol exhibits the following solubility characteristics:

Solvent	Solubility	Reference(s)
Water	Insoluble/Slightly Soluble	[1][2]
Ethanol	Soluble	[1][4]
Ether	Soluble	[1][4]
Chloroform	Soluble	[1][4]
Carbon Tetrachloride	Slightly Soluble	[4]
Alkali	Soluble	[4]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **3-Bromophenol**.

NMR Spectroscopy

- ^1H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.
- ^{13}C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

Infrared (IR) Spectroscopy

The IR spectrum indicates the functional groups present in **3-Bromophenol**.

Chemical Properties and Reactivity

3-Bromophenol is a versatile intermediate in organic synthesis, primarily due to the reactivity of its hydroxyl group and the bromo-substituted aromatic ring.^{[2][5]} It participates in a variety of reactions, making it a valuable building block for pharmaceuticals, agrochemicals, and dyes.^{[1][2][5]}

Key reactions include:

- Etherification (Williamson Ether Synthesis): The phenolic hydroxyl group can be deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.
- Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.
- Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling): The carbon-bromine bond can participate in cross-coupling reactions to form new carbon-carbon bonds. This is a powerful method for constructing biaryl compounds.

Experimental Protocols

The following are detailed methodologies for key experiments involving **3-Bromophenol**.

Synthesis of 3-Bromophenol via Diazotization of 3-Aminophenol

This is a common laboratory-scale synthesis of **3-bromophenol**.^[1]

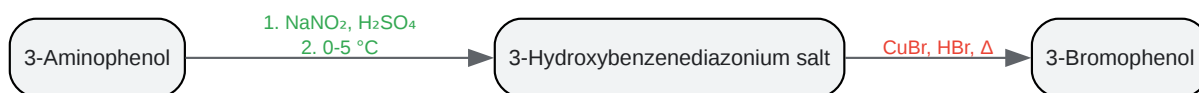
Materials:

- 3-Aminophenol
- Sulfuric Acid (concentrated)
- Sodium Nitrite
- Cuprous Bromide
- Hydrobromic Acid
- Diethyl Ether
- Sodium Chloride
- Anhydrous Magnesium Sulfate

Procedure:

- **Diazotization:** Dissolve 3-aminophenol in a cooled solution of sulfuric acid in water (below 10 °C). Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the low temperature.
- **Sandmeyer Reaction:** In a separate flask, prepare a solution of cuprous bromide in hydrobromic acid. Add the freshly prepared diazonium salt solution dropwise to the cuprous bromide solution.
- **Hydrolysis and Isolation:** Gently heat the reaction mixture to hydrolyze the intermediate. After cooling, perform a steam distillation.
- **Extraction:** Saturate the distillate with sodium chloride and extract with diethyl ether.

- **Drying and Purification:** Dry the combined ether extracts over anhydrous magnesium sulfate. Filter and remove the ether by distillation. The crude **3-bromophenol** is then purified by vacuum distillation.



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Caption: Synthesis of **3-Bromophenol** from 3-Aminophenol.

Williamson Ether Synthesis of 3-Pentyloxyphenol

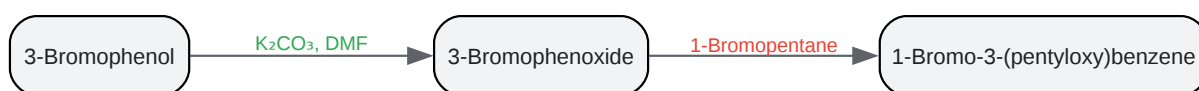
The following is a representative protocol for the etherification of **3-bromophenol**.

Materials:

- **3-Bromophenol**
- 1-Bromopentane
- Potassium Carbonate
- Dimethylformamide (DMF)
- Diethyl Ether
- Water
- Brine
- Anhydrous Magnesium Sulfate
- Silica Gel

Procedure:

- **Reaction Setup:** To a solution of **3-Bromophenol** (1.0 eq) in DMF, add potassium carbonate (1.5-2.0 eq) and 1-bromopentane (1.1-1.2 eq).
- **Reaction:** Heat the mixture at 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature and filter. Dilute the filtrate with diethyl ether.
- **Extraction:** Wash the ether solution successively with water and brine.
- **Drying and Purification:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.



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Caption: Williamson Ether Synthesis with **3-Bromophenol**.

Suzuki Coupling of 3-Bromophenol with Phenylboronic Acid

This protocol outlines a general procedure for the Suzuki coupling reaction.

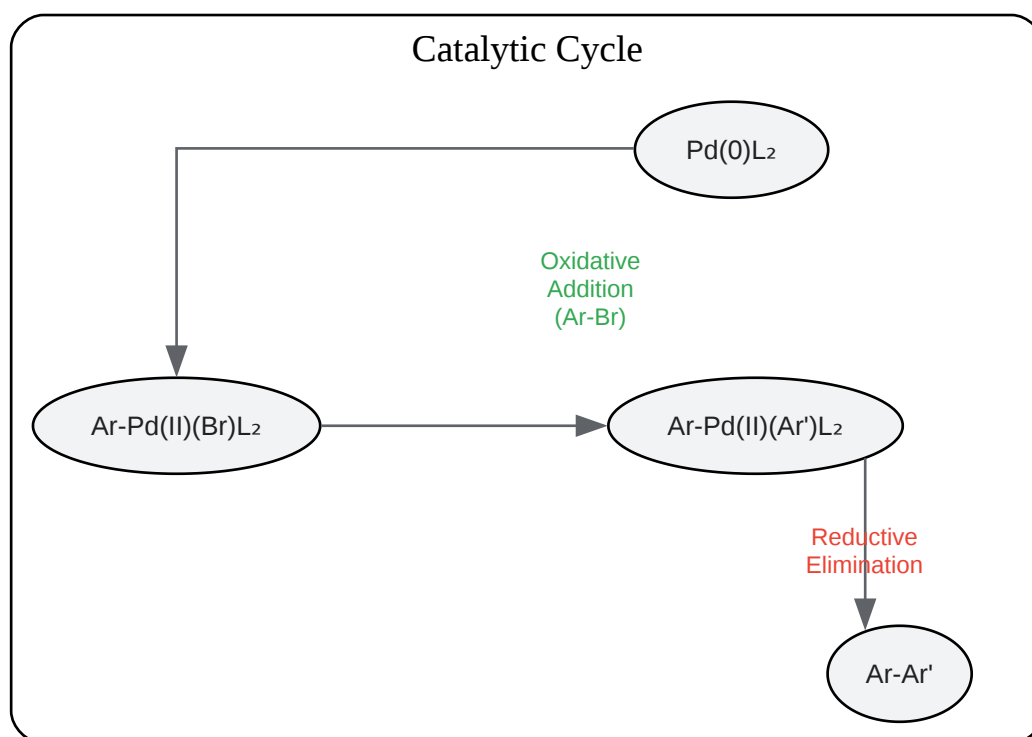
Materials:

- **3-Bromophenol**
- Phenylboronic Acid
- Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
- Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

- Solvent (e.g., Toluene/Water or Dioxane/Water)
- Ethyl Acetate
- Brine
- Anhydrous Sodium Sulfate
- Silica Gel

Procedure:

- Reaction Setup: In a reaction vessel, combine **3-bromophenol** (1.0 eq), phenylboronic acid (1.2 eq), the palladium catalyst (e.g., 1-5 mol%), and the base (2.0-3.0 eq).
- Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) several times.
- Solvent Addition: Add the degassed solvent system.
- Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC.
- Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
- Extraction and Drying: Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
- Purification: Filter, concentrate the solvent under reduced pressure, and purify the crude product by flash column chromatography on silica gel.



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Caption: Simplified Catalytic Cycle of Suzuki Coupling.

Safety and Handling

3-Bromophenol is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood. Store in a tightly closed container in a cool, dry place away from light and incompatible substances such as oxidizing agents.[2]

Applications in Research and Drug Development

3-Bromophenol serves as a crucial intermediate in the synthesis of a wide array of molecules with biological activity. Its utility stems from the ability to introduce a substituted phenolic moiety into a target structure. It is a precursor for the synthesis of pharmaceuticals, including analgesics and anti-tuberculosis drugs, as well as agrochemicals and dyes.[1] The reactivity of both the hydroxyl group and the bromine atom allows for diverse synthetic transformations,

making it a valuable tool for medicinal chemists and drug development professionals in the creation of novel compounds.[5][6]

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